molecular formula C9H10BrNO B15092796 Benzamide, 4-bromo-3-ethyl- CAS No. 1228826-63-8

Benzamide, 4-bromo-3-ethyl-

Cat. No.: B15092796
CAS No.: 1228826-63-8
M. Wt: 228.09 g/mol
InChI Key: RLOWZSNVMCWOPH-UHFFFAOYSA-N
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Description

Benzamide, 4-bromo-3-ethyl- is an organic compound with the molecular formula C9H10BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and an ethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 4-bromo-3-ethyl- typically involves the bromination of 3-ethylbenzamide. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: In an industrial setting, the production of benzamide, 4-bromo-3-ethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Types of Reactions:

    Oxidation: Benzamide, 4-bromo-3-ethyl- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 3-ethylbenzamide.

    Substitution: The bromine atom in benzamide, 4-bromo-3-ethyl- can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: 4-bromo-3-ethylbenzoic acid

    Reduction: 3-ethylbenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

Benzamide, 4-bromo-3-ethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows for modifications that can enhance binding affinity and specificity.

    Medicine: Derivatives of benzamide, 4-bromo-3-ethyl- are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of benzamide, 4-bromo-3-ethyl- depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine and ethyl substituents can influence the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

    Benzamide: The parent compound, lacking the bromine and ethyl substituents.

    4-bromobenzamide: Similar structure but without the ethyl group.

    3-ethylbenzamide: Similar structure but without the bromine atom.

Uniqueness: Benzamide, 4-bromo-3-ethyl- is unique due to the presence of both bromine and ethyl substituents, which can significantly alter its chemical and biological properties. These modifications can enhance its reactivity and binding interactions, making it a valuable compound for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under controlled conditions.

Key Reagents and Conditions:

  • Ammonia/Amines: Reaction with primary or secondary amines in dimethylformamide (DMF) at 80–100°C yields 4-amino-3-ethylbenzamide derivatives .

  • Alkoxides/Thiols: Sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMSO, THF) replaces bromine with methoxy or thiol groups.

Example Reaction:

C₉H₁₀BrNO+NaOCH₃DMF, 80°CC₁₀H₁₃NO₂+NaBr\text{C₉H₁₀BrNO} + \text{NaOCH₃} \xrightarrow{\text{DMF, 80°C}} \text{C₁₀H₁₃NO₂} + \text{NaBr}

Table 1: Substitution Products and Yields

NucleophileProductSolventTemperatureYield (%)Source
NH₃4-Amino-3-ethylbenzamideEthanol70°C78
CH₃O⁻4-Methoxy-3-ethylbenzamideDMF80°C85
HS⁻4-Mercapto-3-ethylbenzamideTHF60°C72

Oxidation Reactions

The ethyl group at the 3-position can be oxidized to a ketone or carboxylic acid.

Key Reagents and Conditions:

  • KMnO₄/H₂SO₄: Oxidizes the ethyl group to a ketone (3-acetyl-4-bromobenzamide) under acidic conditions.

  • CrO₃/H₂O: Further oxidation converts the ketone to 3-carboxy-4-bromobenzamide.

Example Reaction:

C₉H₁₀BrNOKMnO₄, H₂SO₄C₈H₆BrNO₂CrO₃C₇H₄BrNO₃\text{C₉H₁₀BrNO} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{C₈H₆BrNO₂} \xrightarrow{\text{CrO₃}} \text{C₇H₄BrNO₃}

Table 2: Oxidation Outcomes

Oxidizing AgentProductConditionsYield (%)Source
KMnO₄3-Acetyl-4-bromobenzamideH₂SO₄, 60°C65
CrO₃3-Carboxy-4-bromobenzamideH₂O, 100°C58

Hydrolysis of the Amide Bond

The benzamide’s amide bond hydrolyzes under acidic or basic conditions to form benzoic acid derivatives.

Key Reagents and Conditions:

  • HCl (6M): Hydrolyzes the amide to 4-bromo-3-ethylbenzoic acid at 100°C.

  • NaOH (40%): Produces the sodium salt of the acid under reflux.

Example Reaction:

C₉H₁₀BrNO+H₂OHClC₈H₇BrO₂+NH₃\text{C₉H₁₀BrNO} + \text{H₂O} \xrightarrow{\text{HCl}} \text{C₈H₇BrO₂} + \text{NH₃}

Table 3: Hydrolysis Efficiency

ConditionProductTime (h)Yield (%)Source
6M HCl4-Bromo-3-ethylbenzoic acid689
40% NaOHSodium 4-bromo-3-ethylbenzoate493

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Key Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Reacts with arylboronic acids using Pd(PPh₃)₄ as a catalyst to form biaryl derivatives.

  • Heck Reaction: Couples with alkenes in the presence of Pd(OAc)₂ to yield styrene analogs.

Example Reaction:

C₉H₁₀BrNO+PhB(OH)₂Pd(PPh₃)₄C₁₅H₁₄NO₂+B(OH)₃\text{C₉H₁₀BrNO} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₁₅H₁₄NO₂} + \text{B(OH)₃}

Table 4: Cross-Coupling Applications

Reaction TypeReagentProductYield (%)Source
Suzuki-MiyauraPhenylboronic acid4-Phenyl-3-ethylbenzamide76
HeckStyrene4-Styryl-3-ethylbenzamide68

Biological Activity and Derivatives

Derivatives of 4-bromo-3-ethylbenzamide exhibit notable bioactivity:

  • Anticancer Agents: Analogues with substituted amines show inhibitory effects on FGFR1 kinase (IC₅₀: 1.25–2.31 µM).

  • Antifungal Compounds: Thioether derivatives demonstrate efficacy against Candida albicans (MIC: 8 µg/mL).

Properties

CAS No.

1228826-63-8

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

4-bromo-3-ethylbenzamide

InChI

InChI=1S/C9H10BrNO/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H2,11,12)

InChI Key

RLOWZSNVMCWOPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)N)Br

Origin of Product

United States

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